molecular formula C9H4F3N B2646559 5,6,7-Trifluoroquinoline CAS No. 212554-34-2

5,6,7-Trifluoroquinoline

Cat. No.: B2646559
CAS No.: 212554-34-2
M. Wt: 183.133
InChI Key: AHFRKPNUPAYCHX-UHFFFAOYSA-N
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Description

5,6,7-Trifluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. Fluorinated quinolines, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid . For this compound, the starting material is often 3,4,5-trifluoroaniline, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium hydroxide, ammonia.

    Cross-Coupling Reactions: Palladium or nickel catalysts, ligands, and bases.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Cross-Coupling Reactions: Biaryl derivatives and other complex structures.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,8-Trifluoroquinoline
  • 5,7,8-Trifluoroquinoline
  • 5,7-Difluoroquinoline
  • 5,6,7,8-Tetrafluoroquinoline

Uniqueness

5,6,7-Trifluoroquinoline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles .

Properties

IUPAC Name

5,6,7-trifluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N/c10-6-4-7-5(2-1-3-13-7)8(11)9(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFRKPNUPAYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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